molecular formula C10H8BrNOS B1283052 (4-Bromophényl)(thiazol-2-yl)méthanol CAS No. 356552-30-2

(4-Bromophényl)(thiazol-2-yl)méthanol

Numéro de catalogue: B1283052
Numéro CAS: 356552-30-2
Poids moléculaire: 270.15 g/mol
Clé InChI: WJQRNBMHNPHGCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Bromophenyl)(thiazol-2-yl)methanol is an organic compound with the molecular formula C10H8BrNOS. It is characterized by the presence of a bromophenyl group and a thiazolyl group attached to a methanol moiety.

Applications De Recherche Scientifique

Biological Activities

The thiazole moiety, present in (4-Bromophenyl)(thiazol-2-yl)methanol, is known for its diverse biological activities. Compounds containing thiazole rings are often investigated for their anticancer, antibacterial, and anti-tubercular properties.

Anticancer Activity

Research has demonstrated the potential of thiazole derivatives as anticancer agents. For instance, a study highlighted the synthesis of various thiazole-bearing compounds that exhibited significant cytotoxicity against several cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. Some derivatives showed selectivity with IC50 values indicating potent activity . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance the anticancer efficacy of these compounds.

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial properties. A study synthesized substituted phenylthiazol-2-amine derivatives and evaluated their activity against various bacterial strains. The results indicated that certain compounds displayed superior antibacterial activity compared to standard antibiotics . This suggests that (4-Bromophenyl)(thiazol-2-yl)methanol could be a candidate for further development into antibacterial agents.

Anti-tubercular Activity

Given the rising incidence of drug-resistant tuberculosis, there is a pressing need for new anti-tubercular agents. Thiazole derivatives have shown promise in this area as well. For example, novel amino thiazoles were synthesized and tested against Mycobacterium tuberculosis, demonstrating significant anti-mycobacterial activity . The incorporation of electron-withdrawing groups in the structure was found to enhance their efficacy.

Synthetic Methodologies

The synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol typically involves several steps that can include the formation of the thiazole ring followed by functionalization with bromophenyl and methanol groups. Various synthetic pathways have been documented in literature:

  • Condensation Reactions : These reactions often involve the reaction of thiourea with appropriate aldehydes or ketones to form thiazole derivatives.
  • Halogenation : The introduction of bromine at the para position of the phenyl group can be achieved through electrophilic aromatic substitution methods.
  • Reduction Reactions : The final methanol group can be introduced via reduction processes involving suitable precursors .

Case Studies and Research Findings

Several case studies have illustrated the applications of (4-Bromophenyl)(thiazol-2-yl)methanol in drug development:

Case Study on Anticancer Agents

A comprehensive study evaluated a series of thiazole derivatives against multiple cancer cell lines. The findings revealed that specific modifications to the thiazole structure significantly improved cytotoxicity and selectivity towards cancer cells compared to normal cells . This research underscores the importance of structural optimization in developing effective anticancer therapies.

Evaluation of Antibacterial Efficacy

In another case study, researchers synthesized a range of phenylthiazol derivatives and tested their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting their potential as effective antibacterial agents .

Data Summary Table

Application AreaActivity TypeKey Findings
AnticancerCytotoxicitySignificant activity against A549 and NIH/3T3
AntibacterialInhibitionSuperior activity compared to standard antibiotics
Anti-tubercularMycobacterial ActivityEffective against Mycobacterium tuberculosis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with thiazole-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods:

Activité Biologique

(4-Bromophenyl)(thiazol-2-yl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound (4-Bromophenyl)(thiazol-2-yl)methanol features a bromophenyl group attached to a thiazole ring through a methanol moiety. The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiazole derivatives in the presence of suitable catalysts, allowing for the formation of the desired thiazole-based structures.

Antimicrobial Activity

Research indicates that (4-Bromophenyl)(thiazol-2-yl)methanol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, demonstrating that the compound could inhibit growth at low concentrations.

Table 1: Antimicrobial Activity of (4-Bromophenyl)(thiazol-2-yl)methanol

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have shown that (4-Bromophenyl)(thiazol-2-yl)methanol has notable anticancer activity against various cancer cell lines. The compound was tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, revealing a structure-dependent anticancer effect.

Table 2: Cytotoxicity of (4-Bromophenyl)(thiazol-2-yl)methanol

Cell LineIC50 (µM)% Viability at 100 µM
A54945.060%
Caco-225.039.8%

The results indicate that Caco-2 cells exhibit higher susceptibility to treatment with this compound compared to A549 cells, suggesting potential selectivity for certain cancer types.

The mechanism by which (4-Bromophenyl)(thiazol-2-yl)methanol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Case Studies and Clinical Relevance

Recent studies have explored the potential clinical applications of thiazole derivatives, including (4-Bromophenyl)(thiazol-2-yl)methanol. For instance, a comparative study evaluated several thiazole derivatives for their anticancer properties, concluding that those with electron-withdrawing groups exhibited enhanced activity against specific cancer cell lines.

Case Study: Thiazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal reported on the synthesis and evaluation of various thiazole derivatives, including (4-Bromophenyl)(thiazol-2-yl)methanol. The findings indicated that compounds with similar structural motifs showed significant cytotoxic effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines, reinforcing the therapeutic potential of this class of compounds .

Propriétés

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRNBMHNPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565918
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356552-30-2
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same protocol as described in example 22, step 1, 2-bromothiazole (451 μL, 5.0 mmol) was added to 4-bromobenzaldehyde (1.018 g, 5.5 mmol). The crude residue was chromatographed on silica gel using 50% ethyl acetate in hexanes to afford the title compound.
Quantity
451 μL
Type
reactant
Reaction Step One
Quantity
1.018 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(thiazol-2-yl)methanol
Reactant of Route 6
(4-Bromophenyl)(thiazol-2-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.